3-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3,4,5-trimethoxybenzoate
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Overview
Description
3-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a phenyl group with a trimethoxybenzoate moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE typically involves multiple steps:
Formation of the Phenoxyacetamido Intermediate: This step involves the reaction of 4-(2,4,4-trimethylpentan-2-yl)phenol with chloroacetic acid to form 4-(2,4,4-trimethylpentan-2-yl)phenoxyacetic acid. This intermediate is then converted to its acetamido derivative using acetic anhydride.
Condensation Reaction: The phenoxyacetamido intermediate undergoes a condensation reaction with 3-[(E)-({2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}imino)methyl]phenylamine to form the desired compound.
Esterification: The final step involves the esterification of the product with 3,4,5-trimethoxybenzoic acid under acidic conditions to yield 3-[(E)-({2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and trimethoxybenzoate moieties.
Reduction: Reduction reactions can target the imino and amido groups within the compound.
Substitution: The phenyl and trimethoxybenzoate groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Products may include quinones and carboxylic acids.
Reduction: Products may include amines and alcohols.
Substitution: Products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways due to its potential interactions with cellular receptors.
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Therapeutics: It may have therapeutic applications in treating diseases related to oxidative stress and inflammation.
Industry
Polymer Synthesis: The compound can be used in the synthesis of polymers with specific functional groups.
Coatings and Adhesives: Its chemical properties make it suitable for use in coatings and adhesives with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 3-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. This can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Shares the trimethoxybenzoate moiety but lacks the phenoxyacetamido and imino groups.
4-(2,4,4-Trimethylpentan-2-yl)phenol: Contains the phenol group with the trimethylpentan-2-yl substituent but lacks the complex ester structure.
Uniqueness
3-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C33H40N2O7 |
---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
[3-[(E)-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C33H40N2O7/c1-32(2,3)21-33(4,5)24-12-14-25(15-13-24)41-20-29(36)35-34-19-22-10-9-11-26(16-22)42-31(37)23-17-27(38-6)30(40-8)28(18-23)39-7/h9-19H,20-21H2,1-8H3,(H,35,36)/b34-19+ |
InChI Key |
OVRSTRRVADPWAH-ALQBTCKLSA-N |
Isomeric SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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